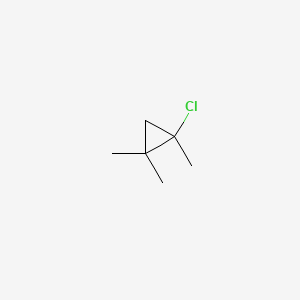
1-Chloro-1,2,2-trimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,2,2-trimethylcyclopropane is an organic compound with the molecular formula C6H11Cl. It is a derivative of cyclopropane, characterized by the presence of a chlorine atom and three methyl groups attached to the cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trimethylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trichloro-4-methylpentane with a base, leading to the formation of the desired cyclopropane derivative . Another method includes the decomposition of 3,5,5-trimethylpyrazoline, which yields 1,1,2-trimethylcyclopropane, a closely related compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1,2,2-trimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrogenolysis: Platinized carbon and hydrogen at 50°C.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
2,2-Dimethylbutane: Formed through hydrogenolysis.
Other substituted derivatives: Depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
1-Chloro-1,2,2-trimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stereochemistry of cyclopropane derivatives.
Biology and Medicine: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the synthesis of more complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,2,2-trimethylcyclopropane involves its interaction with various molecular targets. For example, during hydrogenolysis, the compound interacts with the catalyst surface, leading to the cleavage of the cyclopropane ring and formation of new products . The exact pathways and intermediates depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1,1,2-Trimethylcyclopropane: A closely related compound with similar reactivity.
Cyclopropane Derivatives: Other substituted cyclopropanes with different functional groups.
Uniqueness: 1-Chloro-1,2,2-trimethylcyclopropane is unique due to the presence of both chlorine and three methyl groups, which influence its reactivity and stability. This makes it a valuable compound for studying the effects of substituents on cyclopropane chemistry.
Propriétés
Numéro CAS |
21181-46-4 |
|---|---|
Formule moléculaire |
C6H11Cl |
Poids moléculaire |
118.60 g/mol |
Nom IUPAC |
1-chloro-1,2,2-trimethylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-5(2)4-6(5,3)7/h4H2,1-3H3 |
Clé InChI |
CKBYOLOYXJPWBW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


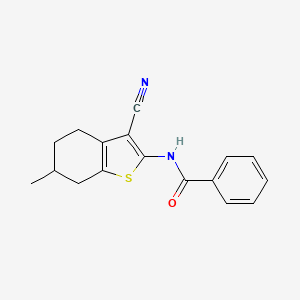
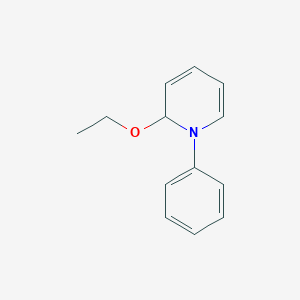

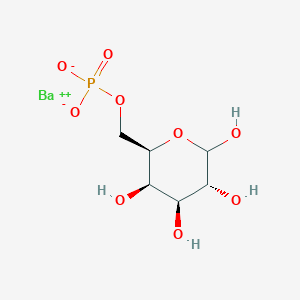
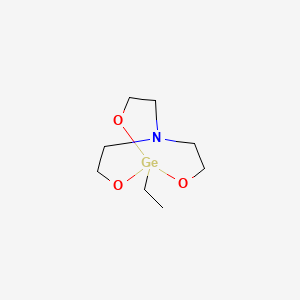
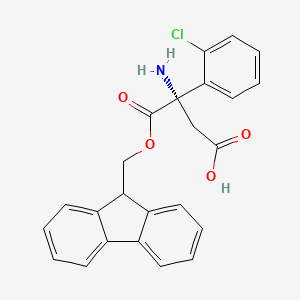

![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
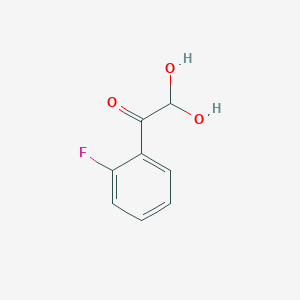

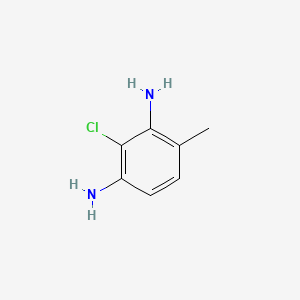

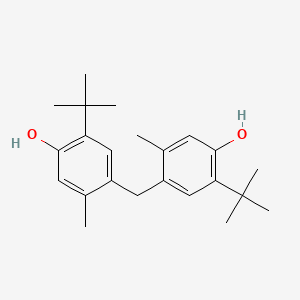
![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
